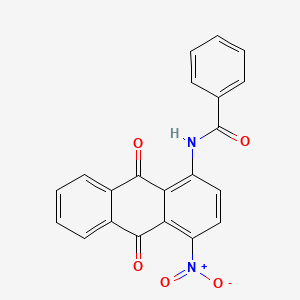
N-(4-nitro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(9,10-dihydro-4-nitro-9,10-dioxo-1-anthracenyl)- is a complex organic compound with the molecular formula C21H12N2O5 It is known for its unique structure, which includes a benzamide group attached to a nitro-substituted anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(9,10-dihydro-4-nitro-9,10-dioxo-1-anthracenyl)- typically involves the nitration of anthracene followed by the introduction of the benzamide group. The process begins with the nitration of anthracene using a mixture of concentrated nitric and sulfuric acids to yield 9,10-dihydro-4-nitroanthracene. This intermediate is then oxidized to form 9,10-dihydro-4-nitro-9,10-dioxoanthracene. Finally, the benzamide group is introduced through a reaction with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-(9,10-dihydro-4-nitro-9,10-dioxo-1-anthracenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides or anthracenes.
Scientific Research Applications
Benzamide, N-(9,10-dihydro-4-nitro-9,10-dioxo-1-anthracenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-(9,10-dihydro-4-nitro-9,10-dioxo-1-anthracenyl)- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
- Benzamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Comparison:
- Benzamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)- has an amino group instead of a nitro group, which affects its reactivity and potential biological activities.
- Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- contains a chloro group, which can influence its chemical properties and interactions with other molecules .
Benzamide, N-(9,10-dihydro-4-nitro-9,10-dioxo-1-anthracenyl)- stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6337-18-4 |
|---|---|
Molecular Formula |
C21H12N2O5 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-(4-nitro-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C21H12N2O5/c24-19-13-8-4-5-9-14(13)20(25)18-16(23(27)28)11-10-15(17(18)19)22-21(26)12-6-2-1-3-7-12/h1-11H,(H,22,26) |
InChI Key |
BMADYDDHJMMFRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



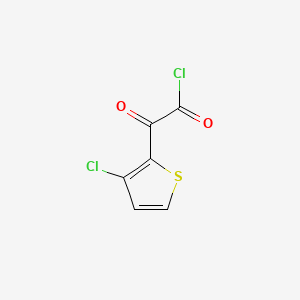


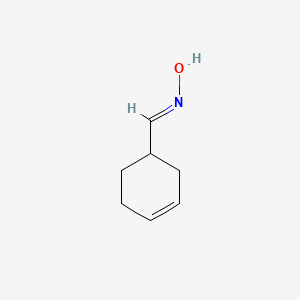
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

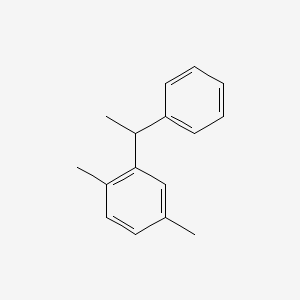
![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)

![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
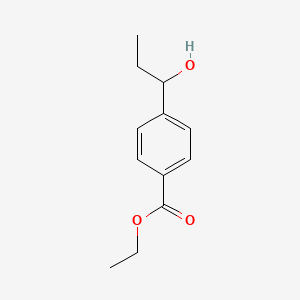
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
